![molecular formula C16H21N3O5S2 B2735315 4-((4-methoxyphenyl)sulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine CAS No. 1448130-50-4](/img/structure/B2735315.png)
4-((4-methoxyphenyl)sulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine
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Description
4-((4-methoxyphenyl)sulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine is a chemical compound with potential applications in scientific research. It is a piperidine derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Radiolabelling and Imaging
The compound has been used in the development of radiolabelled, nonpeptide angiotensin II antagonists like [11C]L-159,884, which are potent and selective ligands for the AT1 receptor. These radiotracers are used for imaging applications, particularly in exploring angiotensin II-related biological processes (Hamill et al., 1996).
Cardiotonic and Vasodilator Activities
The compound's derivatives, such as LY175326, have been investigated for their cardiotonic and vasodilator activities. These studies are crucial in the development of new drugs for cardiovascular diseases (Kau et al., 1985).
Crystal Structure Analysis
The crystal structure and Hirshfeld surface analysis of novel piperazine derivatives, including this compound, have been conducted to understand their electrophilic and nucleophilic sites. Such studies are vital for drug design and development (Kumara et al., 2017).
Biological Activities
Studies have shown the importance of the sulfonyl hydrazone scaffold and the piperidine rings in medicinal chemistry. These compounds have been evaluated for their antioxidant capacity and anticholinesterase activity, providing insights into their potential therapeutic uses (Karaman et al., 2016).
Synthesis of Anticancer Agents
Research has focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, including derivatives of this compound, as promising anticancer agents. This highlights its potential in oncological therapeutics (Rehman et al., 2018).
Selective Serotonin Receptor Agonists
Some derivatives have been synthesized and evaluated for their effects on gastrointestinal motility, acting as selective serotonin 4 receptor agonists. This application is significant in developing treatments for gastrointestinal disorders (Sonda et al., 2004).
Antiulcer Agents
Derivatives of the compound have been synthesized as potential antisecretory and cytoprotective antiulcer agents. Such studies are essential in the search for new treatments for ulcer-related ailments (Starrett et al., 1989).
Beta Adrenergic Receptor Agonists
Research on (4-piperidin-1-yl)-phenyl sulfonamides, including this compound, has shown promising results in targeting the human beta(3)-adrenergic receptor, indicating potential applications in treating diseases related to these receptors (Hu et al., 2001).
Butyrylcholinesterase Inhibition
Studies have evaluated the compound's derivatives for their inhibitory activity against butyrylcholinesterase, an enzyme relevant in neurodegenerative diseases like Alzheimer's (Khalid et al., 2016).
properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-1-(1-methylimidazol-4-yl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S2/c1-18-11-16(17-12-18)26(22,23)19-9-7-15(8-10-19)25(20,21)14-5-3-13(24-2)4-6-14/h3-6,11-12,15H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDAMUHEPDQNDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-methoxyphenyl)sulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine |
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